![molecular formula C19H22N2O2 B14285581 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde CAS No. 130594-86-4](/img/structure/B14285581.png)
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde is an aromatic azobenzene compound known for its photosensitivity and ability to undergo reversible trans-cis isomerization. This compound is characterized by the presence of a diazo group (-N=N-) and a hexyloxy tail, which contribute to its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde typically involves a diazotization reaction followed by coupling with a suitable aromatic aldehyde. The process begins with the diazotization of aniline derivatives in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-(hexyloxy)benzaldehyde under basic conditions to form the desired azobenzene compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The diazo group can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzoic acid.
Reduction: 4-{(E)-[4-(Hexyloxy)phenyl]hydrazinyl}benzaldehyde.
Applications De Recherche Scientifique
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies of photoisomerization and photochemical reactions.
Biology: Investigated for its potential as a photosensitive probe in biological systems, enabling the study of light-induced changes in biomolecules.
Medicine: Explored for its potential in photodynamic therapy, where light activation can trigger therapeutic effects.
Mécanisme D'action
The primary mechanism of action of 4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde involves its ability to undergo reversible trans-cis isomerization upon exposure to light. The trans isomer is thermodynamically stable and rod-like, while the cis isomer is bent and less stable. This photoisomerization process leads to significant changes in the molecular polarity and conformation, which can be harnessed for various applications .
Comparaison Avec Des Composés Similaires
4-{(E)-[4-(Hexyloxy)phenyl]diazenyl}benzaldehyde is unique due to its hexyloxy tail and specific diazo linkage. Similar compounds include:
4-{(E)-[4-(Methoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with a methoxy group instead of a hexyloxy group.
4-{(E)-[4-(Ethoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with an ethoxy group.
4-{(E)-[4-(Butoxy)phenyl]diazenyl}benzaldehyde: Similar structure but with a butoxy group.
These compounds share the azobenzene core but differ in their alkoxy substituents, which influence their physical and chemical properties.
Propriétés
Numéro CAS |
130594-86-4 |
|---|---|
Formule moléculaire |
C19H22N2O2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
4-[(4-hexoxyphenyl)diazenyl]benzaldehyde |
InChI |
InChI=1S/C19H22N2O2/c1-2-3-4-5-14-23-19-12-10-18(11-13-19)21-20-17-8-6-16(15-22)7-9-17/h6-13,15H,2-5,14H2,1H3 |
Clé InChI |
WSUPCNHPNYJESO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


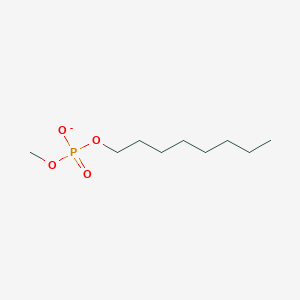

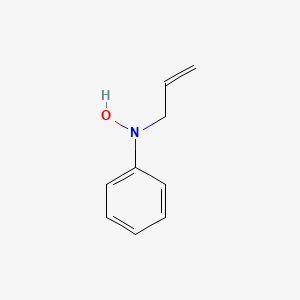
![2-{4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14285518.png)
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
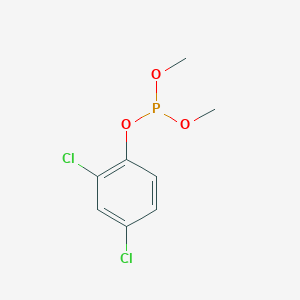
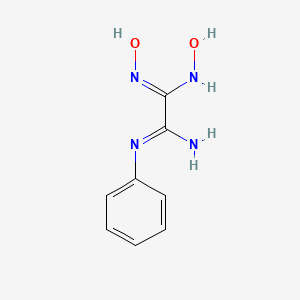
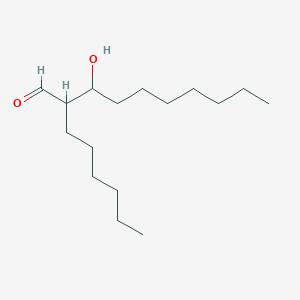
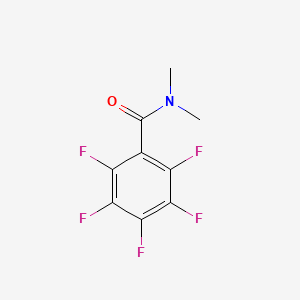
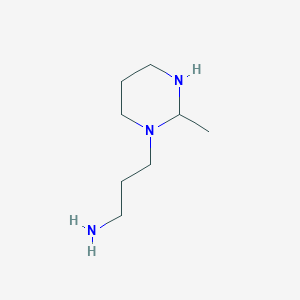

![5-[(1H-Inden-1-ylidene)methyl]-N,N-diphenylnaphthalen-1-amine](/img/structure/B14285542.png)

![Benzenamine, N-[(4-chlorophenyl)methylene]-4-methyl-3-nitro-](/img/structure/B14285575.png)
